molecular formula C9H8ClNO B12595285 N-[(2-Chlorophenyl)methylene]-acetamide CAS No. 906650-83-7

N-[(2-Chlorophenyl)methylene]-acetamide

Cat. No.: B12595285
CAS No.: 906650-83-7
M. Wt: 181.62 g/mol
InChI Key: YDDWLCYHAZGBIQ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methylene]-acetamide, also known as an N-(2-chlorobenzylidene)acetamide, is an aromatic imine that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring an electron-withdrawing acetamide group and a chlorinated aromatic ring, makes it a valuable precursor for the synthesis of more complex heterocyclic compounds, particularly through cyclization reactions. This compound is part of a broader class of Schiff bases studied for their diverse biological activities. Research indicates that derivatives based on this scaffold have been investigated for their potential antimicrobial properties and as potential inhibitors of enzymes like acetylcholinesterase . The mechanism of action for such derivatives is often linked to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, facilitated by the imine group and the chlorophenyl moiety. As a high-purity building block, it enables researchers to explore structure-activity relationships and develop novel pharmacologically active agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

906650-83-7

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

N-[(2-chlorophenyl)methylidene]acetamide

InChI

InChI=1S/C9H8ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-6H,1H3

InChI Key

YDDWLCYHAZGBIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=CC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methylene]-acetamide typically involves the condensation reaction between 2-chlorobenzaldehyde and acetamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methylene]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid.

    Reduction: Formation of 2-chlorobenzylamine or 2-chlorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methylene]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring and acetamide side chain significantly impacts properties like ³⁵Cl NQR frequencies, solubility, and crystal packing.

Compound Substituent(s) ³⁵Cl NQR Frequency (MHz) Key Structural Features Reference
N-(2-Chlorophenyl)acetamide -Cl (ortho) 34.2 Planar acetamide backbone; anti conformation
N-(2,6-Dichlorophenyl)acetamide -Cl (ortho, para) 35.1 Increased steric hindrance; distorted angles
2-Chloro-N-(3-nitrophenyl)acetamide -Cl (ortho), -NO₂ (meta) N/A Syn conformation; N–H⋯O hydrogen bonding
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide -Cl, -CH₂CH₃, -CH₃ (alkyl) N/A Reduced crystallinity; enhanced lipophilicity

Key Findings :

  • Aryl vs. Alkyl Substitution : Aryl or chloro-substituted alkyl groups (e.g., -C₆H₄Cl) increase ³⁵Cl NQR frequencies compared to alkyl groups (e.g., -CH₃), likely due to enhanced electron-withdrawing effects .
  • Conformational Flexibility : The anti conformation in N-(2-chlorophenyl)acetamide contrasts with the syn conformation observed in nitro-substituted analogs, altering hydrogen-bonding networks .
  • Crystal Packing : Chlorine’s electronegativity promotes intermolecular Cl⋯Cl interactions, whereas nitro groups favor N–H⋯O bonds, influencing solubility and melting points .

Key Findings :

  • Antimicrobial Potency : Sulfamoyl-containing analogs (e.g., compound from ) show higher activity against M. tuberculosis (MIC = 12.5 µg/mL) compared to simpler chloroacetamides.
  • Agrochemical Utility : Alkyl-substituted derivatives like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are widely used as herbicides due to their soil persistence and low mammalian toxicity .
Electronic and Spectroscopic Properties

Theoretical studies on chloroacetamide derivatives reveal insights into reactivity and stability.

Compound HOMO-LUMO Gap (eV) MESP Analysis FTIR Peaks (cm⁻¹) Reference
N-[(2-Chlorophenyl)methylene]-acetamide 4.8 (calculated) High electronegativity near Cl and O N–H stretch: 3280; C=O: 1680
2-Cyano-N-[(methylamino)carbonyl]acetamide 5.2 Electron-deficient cyano group C≡N: 2240; C=O: 1705

Key Findings :

  • Electron-Withdrawing Effects: The 2-chlorophenyl group lowers the HOMO-LUMO gap compared to cyano-substituted analogs, suggesting higher reactivity .
  • Hydrogen Bonding : Strong N–H⋯O interactions in FTIR correlate with crystallographic data showing layered structures .

Biological Activity

N-[(2-Chlorophenyl)methylene]-acetamide is an organic compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl ring attached to an acetamide moiety. The presence of the chlorine atom enhances its lipophilicity, which is critical for interaction with biological membranes and targets. The molecular formula is C9H10ClNOC_9H_{10}ClNO .

Structural Characteristics

  • Chlorophenyl Group : Enhances hydrophobic interactions with proteins.
  • Methylene Bridge : Facilitates conformational flexibility.
  • Acetamide Functionality : Important for hydrogen bonding with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have demonstrated that derivatives of this compound can modulate cyclooxygenase (COX) pathways, which are crucial in cancer progression .

Case Study: Anticancer Efficacy

A study investigating similar phenoxy-N-phenylacetamide compounds revealed significant inhibition of cancer cell lines through COX/LOX pathway modulation. This suggests that this compound may share these mechanisms .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of this compound derivatives. In animal models, certain derivatives demonstrated protective effects against seizures, indicating a potential application in epilepsy treatment .

Comparative Anticonvulsant Activity Table

CompoundDose (mg/kg)MES Test ResultNeurotoxicity
12100EffectiveNo
13100EffectiveNo
2030ActiveYes
24100ActiveYes

Note: MES = Maximal Electroshock Seizure test .

Nitric Oxide Release

Another area of interest is the compound's ability to release nitric oxide (NO), a vital signaling molecule involved in various physiological processes such as vasodilation. NO donors are significant in therapeutic applications, especially in cardiovascular diseases. Compounds capable of releasing NO have shown promise in relaxing smooth muscle tissues, indicating potential applications for hypertension treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The acetamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
  • Hydrophobic Interactions : The chlorophenyl group interacts with hydrophobic regions of proteins, affecting their conformation and activity .
  • Nitric Oxide Pathway : The compound's ability to release NO suggests involvement in signaling pathways that modulate vascular and neuronal functions .

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